molecular formula C30H32N4O3S B2964508 4-({4-oxo-2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide CAS No. 1115323-89-1

4-({4-oxo-2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide

Cat. No.: B2964508
CAS No.: 1115323-89-1
M. Wt: 528.67
InChI Key: UFKXTTWEQQVLLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({4-oxo-2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide is a potent and selective chemical probe targeting the tankyrase enzyme, specifically TNKS2. Tankyrases are poly(ADP-ribose) polymerases (PARPs) that play a critical role in the regulation of the Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in cancers such as colorectal carcinoma. This compound functions as a competitive inhibitor by binding to the NAD+ site of TNKS2, thereby preventing the PARsylation and subsequent degradation of AXIN. The stabilization of AXIN leads to the downregulation of β-catenin signaling, making this inhibitor an invaluable tool for investigating Wnt-driven oncogenesis, tumor cell proliferation , and stem cell biology. Its high specificity allows researchers to dissect the complex roles of tankyrase in telomere homeostasis and glucose metabolism without the cross-reactivity associated with broader PARP inhibitors. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[[4-oxo-2-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanylquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O3S/c1-19(2)22-13-15-24(16-14-22)32-27(35)18-38-30-33-26-8-6-5-7-25(26)29(37)34(30)17-21-9-11-23(12-10-21)28(36)31-20(3)4/h5-16,19-20H,17-18H2,1-4H3,(H,31,36)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKXTTWEQQVLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-oxo-2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide typically involves multiple steps. The process begins with the preparation of the quinazolinone core, followed by the introduction of the carbamoyl and sulfanyl groups. The final step involves the coupling of the benzamide moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors could enhance the efficiency and scalability of the process. Purification steps, such as crystallization or chromatography, are essential to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-({4-oxo-2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-({4-oxo-2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-({4-oxo-2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The quinazolinone core is known to inhibit certain enzymes, while the carbamoyl and sulfanyl groups enhance its binding affinity and specificity. The compound may interfere with cellular pathways by inhibiting key enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound shares key motifs with several classes of bioactive molecules:

Compound Class Key Features Biological Activity Reference ID
Lankacidin C derivatives Redox-cofactor BGCs, 13% similarity to known antitumor BGCs Antitumor (e.g., DNA intercalation)
Pyoverdine siderophores Multiple BGCs in Pseudomonas, iron-chelating groups Antimicrobial, virulence factors
Benzamide-azetidinones 4-oxoazetidinone core, chloro/methoxy substituents Antibacterial (β-lactam-like)
Hydrazinylidene benzamides Cyanoacetamide-hydrazine linkage, sulfamoyl groups Antiviral, enzyme inhibition
Pyrazolo-pyrimidin benzamides Fluorinated chromenone-pyrazolo[3,4-d]pyrimidine hybrid Kinase inhibition (e.g., HCV/HIV)

Key Observations :

  • Quinazolinone vs. Azetidinone: The 3,4-dihydroquinazolin-4-one core in the target compound differs from the 4-oxoazetidinone in –3. The latter’s β-lactam-like structure confers antibacterial activity, whereas quinazolinones are more associated with kinase or DNA targeting .
  • Sulfanyl Linkage : The sulfanyl group in the target compound parallels the disulfide bonds in redox-cofactor compounds like lankacidin C, which disrupt nucleic acid synthesis .
  • Isopropyl Substituents : These groups enhance lipophilicity, similar to fluorinated benzamides in , which improve target binding and metabolic stability .
Limitations and Contradictions
  • Structural vs. Functional Similarity: As noted in , compounds with divergent structures (e.g., rapamycin vs. vitamin C) may share network-level effects, complicating direct comparisons .
  • BGC Prioritization: While highlights Pseudomonas BGCs for novel NPs, the target compound’s synthetic origin limits direct genomic insights .

Biological Activity

The compound 4-({4-oxo-2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide is a complex organic molecule with potential biological activity. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H30N2O3SC_{23}H_{30}N_2O_3S, with a molecular weight of approximately 430.56 g/mol. The compound features a dihydroquinazoline core, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The dihydroquinazoline moiety is particularly notable for its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. In related compounds, COX-2 inhibition has been linked to reduced inflammation and analgesic effects .

Pharmacological Studies

  • COX Inhibition : Preliminary studies indicate that derivatives of dihydroquinazoline exhibit varying degrees of COX-2 inhibitory activity. For instance, some analogs have shown up to 47.1% inhibition at concentrations of 20 μM . This suggests that the target compound may also possess similar inhibitory properties, warranting further investigation.
  • Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant capabilities, which can protect cells from oxidative stress and contribute to overall health benefits .
  • Cytotoxic Effects : Research on related compounds has revealed cytotoxic effects against various cancer cell lines. The presence of the propan-2-yl group may enhance lipophilicity, improving cellular uptake and efficacy against tumor cells .

Case Studies

Several studies have explored the synthesis and biological evaluation of similar compounds:

  • Study on Quinazoline Derivatives : A study synthesized various quinazoline derivatives and assessed their COX inhibitory activity. Compounds with modifications similar to those in the target molecule showed promising results in reducing inflammation in vitro .
  • Antioxidant Screening : Another study evaluated the antioxidant potential of related compounds, revealing that certain modifications significantly enhanced radical scavenging activity, indicating potential therapeutic applications in oxidative stress-related diseases .

Data Table: Biological Activity Overview

Activity TypeRelated CompoundActivity LevelReference
COX Inhibition4-Oxoquinazoline47.1% at 20 μM
Antioxidant PotentialQuinazoline AnalogSignificant
CytotoxicityDihydroquinazolineHigh against cancer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.